2-Isothiocyanato-4-methylthiazole
Description
Significance of Thiazole (B1198619) Scaffolds in Medicinal Chemistry and Chemical Biology
The thiazole ring, a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. nih.govnih.gov Its unique structural and electronic properties allow it to serve as a "pharmacophore," a molecular feature responsible for a drug's biological activity. nih.gov The thiazole nucleus is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and is a key component of blockbuster synthetic drugs. nih.gov
The versatility of the thiazole scaffold is demonstrated by its inclusion in over 18 FDA-approved medications, which span a wide range of therapeutic areas. nih.gov For example, the antiretroviral drug Ritonavir, the antifungal Abafungin, and the anticancer agent Dasatinib all feature a thiazole ring, highlighting the scaffold's broad utility. nih.govnih.gov Researchers consistently utilize the thiazole moiety to develop new agents with diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antihypertensive activities. nih.govnih.govresearchgate.net Its ability to engage in various biological interactions and its synthetic tractability have cemented the thiazole ring as a "privileged structure" in the development of novel therapeutic agents. nih.gov
Historical Context and Evolution of Isothiocyanate Chemistry
Isothiocyanates (ITCs) are a class of organic compounds characterized by the R−N=C=S functional group. nih.gov They are widely recognized for their presence in cruciferous vegetables like broccoli, cabbage, and mustard, where they are stored as stable precursors called glucosinolates. nih.gov When the plant tissue is damaged, the enzyme myrosinase is released, which hydrolyzes the glucosinolates to produce isothiocyanates, the compounds responsible for the characteristic pungent flavor of these vegetables. nih.govgoogle.com Allyl isothiocyanate, for instance, is the prominent compound in mustard oil. nih.gov
The chemistry of isothiocyanates has grown substantially over the years, driven by their interesting biological activities and their utility as synthetic intermediates. google.comorgsyn.org Historically, the synthesis of ITCs often involved hazardous reagents like thiophosgene (B130339). orgsyn.org However, significant advancements have led to the development of safer and more efficient synthetic protocols. orgsyn.orgresearchgate.net Modern methods often utilize primary amines as starting materials, which can be converted to isothiocyanates through various reagents that act as thiocarbonyl transfer agents. researchgate.net The diverse reactivity of the isothiocyanate group, particularly its susceptibility to attack by nucleophiles at the central carbon atom, makes it a valuable tool for synthesizing a wide array of other compounds, including thioureas and various heterocyclic systems. nih.govgoogle.com
Overview of Current Research Trajectories for 2-Isothiocyanato-4-methylthiazole and its Analogs
While dedicated studies on this compound are limited, the research trajectories for its close analogs are well-defined, primarily focusing on anticancer and antimicrobial applications. The synthesis of the title compound would likely follow established chemical principles: a Hantzsch thiazole synthesis reacting chloroacetone (B47974) with thiourea (B124793) to form 2-amino-4-methylthiazole (B167648), followed by a reaction to convert the amino group into an isothiocyanate. orgsyn.org
Research into analogs strongly suggests that the combination of a thiazole ring and an isothiocyanate group is a promising strategy for developing bioactive agents. A key area of investigation is the exploration of antiproliferative and cytotoxic effects against cancer cells. Studies have shown that the isothiocyanatomethyl group is a critical component for activity. nih.gov For instance, replacing this group with a chloromethyl moiety on a 2-acetamidothiazole (B125242) scaffold resulted in a loss of antiproliferative activity, underscoring the importance of the isothiocyanate functional group. nih.gov
A significant study by researchers at the University of Michigan focused on a series of 2,4-disubstituted thiazoles. nih.gov One of the most potent compounds identified was an analog of this compound.
| Compound Name | Biological Activity | Findings |
| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | Anticancer (in vitro) | Inhibited the growth of L1210 leukemic cells with an IC50 value of 3.2 µM. The primary mechanism was identified as mitotic blocking. nih.gov |
| Antifilarial (in vivo) | Demonstrated significant activity against adult Acanthocheilonema viteae worms in experimentally infected jirds. nih.gov |
This research highlights a clear trajectory for analogs of this compound as potential chemotherapeutic and anti-parasitic agents. The work demonstrates that the thiazole ring serves as an effective scaffold, while the isothiocyanate group acts as a key pharmacophore responsible for the biological effect. Further research in this area involves the synthesis of new derivatives with modifications to the thiazole ring and the linker to the isothiocyanate group to optimize activity and explore the structure-activity relationships (SAR). nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H4N2S2 |
|---|---|
Molecular Weight |
156.2 g/mol |
IUPAC Name |
2-isothiocyanato-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4N2S2/c1-4-2-9-5(7-4)6-3-8/h2H,1H3 |
InChI Key |
PSIVELITPLOSTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)N=C=S |
Origin of Product |
United States |
Synthetic Methodologies for 2 Isothiocyanato 4 Methylthiazole and Precursor Derivatives
Classical Synthetic Approaches for Thiazole (B1198619) Ring Construction
Classical methods for building the thiazole ring are well-established and form the bedrock of many synthetic strategies. These routes focus on the reliable and predictable cyclocondensation reactions to form the heterocyclic core, which is then further functionalized.
The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com The fundamental reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comyoutube.com In the context of synthesizing the precursor for 2-isothiocyanato-4-methylthiazole, the key reactants are chloroacetone (B47974) (an α-haloketone) and thiourea (B124793) (a simple thioamide).
The reaction proceeds via an initial S-alkylation of the thiourea by chloroacetone, forming an S-alkylated intermediate. This is followed by an intramolecular condensation and dehydration to yield the aromatic 2-amino-4-methylthiazole (B167648) ring. youtube.com The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction. youtube.com A typical procedure involves refluxing thiourea and chloroacetone in an aqueous or alcoholic solution. orgsyn.org Upon completion, basification with sodium hydroxide (B78521) allows for the isolation of the 2-amino-4-methylthiazole product. orgsyn.org Yields for this method are generally reported in the range of 70-75%. orgsyn.org
Modifications to the Hantzsch synthesis have been explored to alter reaction outcomes. For instance, the reaction conditions, particularly the acidity, can influence the regioselectivity. While reactions in neutral solvents exclusively yield 2-(N-substituted amino)thiazoles, conducting the condensation under strongly acidic conditions can lead to the formation of isomeric 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org
Table 1: Representative Data for Hantzsch Thiazole Synthesis
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiourea, Chloroacetone | Reflux in water, 2 hours | 2-Amino-4-methylthiazole | 70-75% | orgsyn.org |
| Substituted Thioureas, α-Haloketones | Methanol, Reflux, 8 hours | N-substituted-2-aminothiazoles | Moderate | nih.gov |
| N-monosubstituted thioureas, α-halogeno ketones | 10M-HCl-EtOH, 80°C, 20 min | 2-imino-2,3-dihydrothiazoles | Up to 73% | rsc.org |
The 2-amino-4-methylthiazole synthesized via the Hantzsch method is a crucial and versatile intermediate. orgsyn.orgnih.gov The amino group at the 2-position is a key functional handle that allows for a wide range of subsequent chemical transformations. actascientific.com This intermediate is the direct precursor for the introduction of the isothiocyanate functionality. The stability and reactivity of 2-amino-4-methylthiazole have been studied, revealing several tautomeric forms, with the amino form being the most stable under normal conditions. mdpi.comnih.gov The derivatization of this amino group is the most common and direct strategy to access this compound.
The conversion of the primary amino group of 2-amino-4-methylthiazole into an isothiocyanate group (–N=C=S) is the final key step in the classical synthesis. Isothiocyanates are electrophilic compounds susceptible to nucleophilic attack at the central carbon atom. wikipedia.orgchempedia.info
Several general methods exist for this transformation, which are applicable to aromatic and heterocyclic amines:
Reaction with Thiophosgene (B130339): A widely used but hazardous method involves reacting the amine with thiophosgene (CSCl₂). The reaction typically proceeds in the presence of a base to neutralize the HCl byproduct.
Decomposition of Dithiocarbamate (B8719985) Salts: A common and safer alternative to thiophosgene involves a two-step process. First, the amine is reacted with carbon disulfide (CS₂) in the presence of a base (like ammonia (B1221849) or an organic amine) to form a dithiocarbamate salt. This salt is then treated with a desulfurizing agent or a heavy metal salt, such as lead nitrate (B79036) or ethyl chloroformate, to induce elimination and form the isothiocyanate. wikipedia.orgnih.gov This approach is one of the most prevalent for isothiocyanate synthesis. nih.gov
Reaction with Tosyl Chloride: Dithiocarbamate salts can also be converted to isothiocyanates using tosyl chloride, offering another alternative to toxic reagents. wikipedia.orgnih.gov
For instance, the synthesis of related compounds like methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate has been achieved through chemical transformations starting from 2-amino-4-(chloromethyl)thiazole, highlighting the modularity of these synthetic approaches. nih.gov
Advanced and Green Chemistry Techniques in Synthesis
In recent years, synthetic chemistry has moved towards more sustainable and efficient methodologies. These "green" approaches aim to reduce reaction times, minimize waste, and avoid harsh reagents, often by combining multiple reaction steps or using alternative energy sources.
One-pot syntheses and multicomponent reactions (MCRs) represent a significant advance in efficiency. tandfonline.com These strategies combine multiple sequential reaction steps into a single flask without isolating intermediates, saving time, solvents, and resources. google.com
Several one-pot procedures for synthesizing the thiazole core have been developed:
Three-Component Synthesis: A common approach involves the reaction of a ketone, a halogen source (like N-bromosuccinimide, NBS), and a thiourea derivative in a single pot. For example, 2-substituted-4-methylthiazole-5-carboxylates can be synthesized by reacting an acetoacetate (B1235776) ester with NBS, followed by the addition of an N-substituted thiourea. google.comresearchgate.net This "one-pot, two-step" method simplifies the otherwise cumbersome isolation of the intermediate bromo-acetoacetate. google.com
Catalytic One-Pot Synthesis: A novel one-pot method for 2-aminothiazoles uses trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source to generate the α-halo ketone in situ from a ketone. nih.gov The reaction is catalyzed by a magnetic nanocatalyst, which allows for easy separation and recycling, further enhancing the green credentials of the process. nih.gov
Four-Component Reactions: More complex thiazoles have been assembled using four-component reactions. One such example involves the condensation of an α-bromo ketone (prepared in situ), thiosemicarbazide (B42300), and a substituted aldehyde, catalyzed by an acid, to produce highly functionalized thiazole derivatives.
Table 2: Comparison of One-Pot Synthetic Strategies for Thiazole Derivatives
| Strategy | Reactants | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| One-Pot Bromination/Cyclization | Acetoacetate, NBS, N-substituted thiourea | None specified | Avoids isolation of bromo-intermediate | google.com |
| Catalytic One-Pot Synthesis | Acetophenone, Thiourea | TCCA, Magnetic Nanocatalyst | Recyclable catalyst, safe halogen source | nih.gov |
| Four-Component Reaction | In-situ α-bromo ketone, Thiosemicarbazide, Aldehyde | Orthophosphoric acid | High atom economy, rapid synthesis |
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation as an energy source, reactions can often be completed in minutes rather than hours, frequently leading to higher product yields and purity. nih.govtandfonline.com
The Hantzsch thiazole synthesis is particularly amenable to microwave assistance. nih.gov Studies have directly compared conventional heating with microwave irradiation for the synthesis of various thiazole derivatives. In one study, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas to form N-phenyl-4-(...)-thiazol-2-amines was compared under both conditions. The microwave-assisted method achieved significantly higher yields (e.g., 95%) in a much shorter time (30 minutes) compared to the conventional reflux method, which required 8 hours and yielded less product that needed extensive purification. nih.gov
Similarly, multicomponent reactions for thiazole synthesis have been successfully accelerated using microwave irradiation, providing high yields in as little as 5 minutes without the need for a catalyst in some cases. tandfonline.comnih.gov This combination of multicomponent strategy and microwave assistance represents a highly efficient and green protocol for accessing the thiazole scaffold. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Hantzsch Synthesis
| Method | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | Methanol | Reflux | 8 hours | Lower, required purification | nih.gov |
| Microwave-Assisted | Methanol | 90 °C | 30 minutes | Up to 95% | nih.gov |
| Conventional (MCR) | Ethanol | Reflux | 10-12 hours | 52-64% | tandfonline.com |
| Microwave-Assisted (MCR) | Ethanol | 70 °C | 5-8 minutes | 86-94% | tandfonline.com |
Catalyst-Free and Solvent-Free Reaction Conditions
The development of synthetic protocols that eliminate the need for catalysts and solvents represents a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and simplified purification procedures. In the context of thiazole synthesis, specific methodologies have been developed that operate under these resource-efficient conditions.
An efficient, one-pot synthesis of functionalized thiazoles has been described that proceeds at room temperature without any catalyst and under solvent-free conditions. nih.gov This method involves the reaction of acid chlorides, ammonium (B1175870) thiocyanate, and α-bromocarbonyl compounds. nih.gov The reaction proceeds through the in-situ formation of an isothiocyanate intermediate from the acid chloride and ammonium thiocyanate, which then reacts with the α-bromocarbonyl compound in a Hantzsch-type thiazole synthesis. This approach is noted for its high yields and straightforward work-up. nih.gov
While this specific multicomponent reaction leads to 2-aminothiazole (B372263) derivatives which would require further steps to yield this compound, the principles are foundational. The initial step, the formation of an isothiocyanate, is crucial. Other catalyst-free approaches have been developed for the synthesis of the isothiocyanate group itself. For instance, isocyanides can react with elemental sulfur, catalyzed only by a catalytic amount of an amine base, to form isothiocyanates, a process that can be conducted in green solvents or potentially under neat conditions. nih.gov Similarly, a simple mixture of an amine with carbon disulfide can generate a dithiocarbamate salt, which is a key precursor to isothiocyanates, often without the need for a metal catalyst. beilstein-journals.orgchemrxiv.org
Another relevant solvent-free approach involves the reaction of phenylisothiocyanate, primary alkylamines, and 2-chloro-1,3-dicarbonyl compounds to produce 2,3-dihydrothiazoles. researchgate.net Although this yields a related but different scaffold, it underscores the feasibility of forming thiazole rings from isothiocyanate precursors without a solvent. researchgate.net
Table 1: Catalyst-Free and Solvent-Free Thiazole Synthesis
| Reactant A | Reactant B | Reactant C | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Acid Chlorides | Ammonium Thiocyanate | α-Bromocarbonyl Compounds | Solvent-Free, Room Temp | Functionalized 2-Aminothiazoles | nih.gov |
| Phenylisothiocyanate | Primary Alkylamines | 2-Chloro-1,3-dicarbonyl Compounds | Solvent-Free | 3-Alkyl-4-methyl-2-phenylimino-2,3-dihydrothiazoles | researchgate.net |
Regioselectivity and Stereoselectivity in the Synthesis of Thiazole Derivatives
Controlling the precise spatial arrangement of atoms is a cornerstone of modern organic synthesis. In the construction of substituted thiazoles, both regioselectivity (control of which constitutional isomer is formed) and stereoselectivity (control of the 3D orientation) are of paramount importance.
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In thiazole synthesis, this typically involves controlling the substitution pattern at the C2, C4, and C5 positions. The classic Hantzsch thiazole synthesis, for example, offers a predictable pathway to 2,4-disubstituted thiazoles. However, more advanced methods have been developed to afford specific regioisomers that may be inaccessible through traditional routes.
One powerful strategy is the use of direct arylation, which allows for the formation of C-C bonds at specific C-H positions on the thiazole ring, avoiding the need for protecting groups. nih.gov This method has been used to synthesize a series of trimers and pentamers where the orientation of the thiazole unit relative to other aromatic groups is precisely controlled, demonstrating that regioselectivity significantly impacts the electronic and conjugation properties of the final material. nih.gov Another approach involves the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates with different isocyanides. nih.gov This method allows for the regioselective synthesis of either 2,5-disubstituted or 4,5-disubstituted thiazoles depending on the choice of the isocyanide reactant (e.g., TosMIC vs. ethyl isocyanoacetate), with the resulting structures confirmed by X-ray diffraction. nih.gov Furthermore, intramolecular cyclization reactions, such as the 5-exo dig cyclization of an allene (B1206475) intermediate, can proceed with high regioselectivity to produce the thiazole core. nih.govacs.org
Table 2: Regioselective Synthesis of Thiazole Derivatives
| Method | Key Reactants/Intermediates | Outcome | Reference |
|---|---|---|---|
| Direct Arylation | Thiazole, Aryl Halide | Controlled orientation of thiazole unit in conjugated systems. | nih.gov |
| Base-Induced Cyclization | Methyl-2-oxo-2-(amino)ethanedithioates, Isocyanides | Selective formation of 2,5- or 4,5-disubstituted thiazoles. | nih.gov |
| Intramolecular Cyclization | Allene intermediate from thioamide and propargyl alcohol | Regioselective 5-exo dig cyclization to form the thiazole ring. | nih.govacs.org |
Stereoselectivity involves the preferential formation of one stereoisomer over others. While the aromatic thiazole ring itself is planar, stereoselectivity becomes critical when chiral centers or stereoisomeric double bonds are present in the substituents attached to the ring.
Research has shown that the synthesis of substituted thiazoles from tert-alcohols containing both alkene and alkyne groups can be highly stereoselective. nih.govacs.org In these reactions, the geometry of the alkene in the starting material dictates the stereochemistry of the final product. Interestingly, these reactions can also be time-dependent, leading to a kinetic product initially, which can then isomerize to a more stable thermodynamic product over time. nih.govacs.org The stereoselective synthesis of thiazoline (B8809763) derivatives, which are partially saturated analogs of thiazoles, has also been achieved through the metal-free ring expansion of aziridines. rsc.org The outcome of this reaction, whether it proceeds stereospecifically or stereoselectively, depends on the nature of the substituent on the aziridine (B145994) ring (alkyl vs. aryl). rsc.org Such principles of controlling stereochemistry are fundamental to creating complex, biologically active molecules containing the thiazole scaffold. nih.govresearchgate.net
Table 3: Stereoselective Synthesis of Thiazole Derivatives
| Reaction Type | Starting Materials | Key Feature | Reference |
|---|---|---|---|
| Chemo- and Stereoselective Cyclization | Pent-1-en-4-yn-3-ol derivatives, Thioamides | Product stereoselectivity is dependent on the alkene geometry of the starting material. | nih.govacs.org |
| Thioketene-Induced Ring Expansion | Aziridines, 1,2,3-Thiadiazoles | Stereospecific formation of 4-alkylthiazolines; stereoselective formation of 5-arylthiazolines. | rsc.org |
Chemical Reactivity and Derivatization Studies of 2 Isothiocyanato 4 Methylthiazole
Reactions Involving the Isothiocyanato Group
The isothiocyanato group (–N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. This reactivity is central to the derivatization of 2-isothiocyanato-4-methylthiazole.
Nucleophilic Additions and Conjugate Formation
The primary mode of reaction for the isothiocyanato group is nucleophilic addition to the central carbon atom. This leads to the formation of various conjugates, most notably thiourea (B124793) derivatives.
The reaction with primary and secondary amines proceeds readily to yield N,N'-disubstituted thioureas. nih.govnih.gov For instance, the reaction of an isothiocyanate with an amine involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. biointerfaceresearch.com This type of reaction is a common strategy for the synthesis of a diverse range of thiourea derivatives. researchgate.netpsu.edu
Similarly, reactions with hydrazine (B178648) and its derivatives, such as substituted hydrazines and thiosemicarbazides, result in the formation of the corresponding thiosemicarbazide (B42300) products. google.com These reactions are typically carried out in a suitable solvent like ethanol. nih.gov The general scheme for these nucleophilic additions is presented below.
| Nucleophile (Nu-H) | Product |
| Primary Amine (R-NH₂) | N-(4-methylthiazol-2-yl)-N'-R-thiourea |
| Secondary Amine (R₂NH) | N-(4-methylthiazol-2-yl)-N',N'-di-R-thiourea |
| Hydrazine (NH₂-NH₂) | 1-(4-methylthiazol-2-yl)thiosemicarbazide |
| Substituted Hydrazine (R-NH-NH₂) | 1-(4-methylthiazol-2-yl)-4-R-thiosemicarbazide |
Cycloaddition Reactions and Heterocycle Annulation
The isothiocyanato group can also participate in cycloaddition reactions, providing a pathway to various fused heterocyclic systems. These reactions often involve the C=S or C=N double bond of the isothiocyanate moiety.
A common reaction is the [4+2] cycloaddition, or Diels-Alder reaction, where the isothiocyanate can act as a dienophile. While specific examples with this compound are not extensively documented, the reactivity of isothiocyanates in such reactions is known. For instance, isothiazole (B42339) derivatives can undergo [4+2] cycloadditions. nih.gov
Furthermore, intramolecular cycloadditions can occur in appropriately substituted derivatives of this compound. For example, a derivative with a tethered unsaturation could potentially undergo an intramolecular Diels-Alder reaction. nih.gov Another important application is the synthesis of fused heterocycles like thiazolo[3,2-a]pyrimidines. This can be achieved by reacting 2-aminothiazoles with reagents that can form a pyrimidine (B1678525) ring, and similar strategies can be envisioned starting from this compound derivatives. biointerfaceresearch.comnih.govnih.gov For example, the reaction of a thiourea derivative (formed from the isothiocyanate) with a suitable dielectrophile can lead to the formation of a fused pyrimidine ring.
Modifications of the Thiazole (B1198619) Ring System
In addition to the reactions of the isothiocyanato group, the thiazole ring itself can be chemically modified at various positions.
Functionalization at the 4-Methyl Position
The methyl group at the 4-position of the thiazole ring is amenable to functionalization, providing another avenue for derivatization.
One common method for the functionalization of benzylic methyl groups is radical bromination using N-bromosuccinimide (NBS), often initiated by a radical initiator like dibenzoyl peroxide. chempap.org This reaction would be expected to produce 2-isothiocyanato-4-(bromomethyl)thiazole. This brominated derivative is a versatile intermediate that can be used in various subsequent nucleophilic substitution reactions. For instance, it can react with methylamine (B109427) to introduce a methylaminomethyl group. google.com
Another potential modification is the oxidation of the methyl group to a formyl or carboxylic acid group, although this may require careful selection of reagents to avoid interference from the isothiocyanato group. Condensation reactions with aldehydes are also possible if the methyl group is first deprotonated with a strong base to form a carbanion. nih.govnih.govresearchgate.net
| Reaction Type | Reagent(s) | Expected Product |
| Radical Bromination | N-Bromosuccinimide (NBS), Dibenzoyl Peroxide | 2-Isothiocyanato-4-(bromomethyl)thiazole |
| Nucleophilic Substitution | Methylamine (on brominated product) | 2-Isothiocyanato-4-(methylaminomethyl)thiazole |
Substitutions and Transformations at Other Ring Positions
The C5 position of the thiazole ring is another site for potential modification. Electrophilic substitution reactions can be used to introduce various functional groups at this position.
The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and a formamide (B127407) (like DMF), is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings. nih.govrsc.orggoogle.com Application of this reaction to this compound would be expected to yield this compound-5-carbaldehyde.
Halogenation at the C5 position can also be achieved. For example, bromination can be carried out using bromine in a suitable solvent. The resulting 5-halo-2-isothiocyanato-4-methylthiazole can then be used in cross-coupling reactions to introduce a wide variety of substituents.
Synthesis of Structurally Diverse this compound Derivatives
The reactivity of both the isothiocyanato group and the thiazole ring allows for the synthesis of a wide range of structurally diverse derivatives. By combining the reactions described in the previous sections, complex molecules with potential applications in various fields of chemistry can be constructed.
For example, nucleophilic addition to the isothiocyanato group can be followed by functionalization of the thiazole ring, or vice versa. This combinatorial approach allows for the generation of large libraries of compounds from a single starting material. The synthesis of various 2,4-disubstituted thiazoles has been reported, highlighting the versatility of the thiazole scaffold in medicinal chemistry. researchgate.netnih.gov The isothiocyanato group serves as a key handle for introducing a variety of side chains and for building more complex heterocyclic systems.
| Derivative Type | Synthetic Strategy |
| Thioureas | Nucleophilic addition of primary/secondary amines to the isothiocyanato group. |
| Thiosemicarbazides | Nucleophilic addition of hydrazines to the isothiocyanato group. |
| Fused Pyrimidines | Cyclization of thiourea derivatives with dielectrophiles. |
| 4-(Bromomethyl) Derivatives | Radical bromination of the 4-methyl group. |
| 5-Formyl Derivatives | Vilsmeier-Haack formylation of the thiazole ring. |
Formation of Arylamido and Alkylamido Conjugates
The isothiocyanate functional group is highly susceptible to nucleophilic attack by primary and secondary amines, providing a straightforward route to the synthesis of N,N'-disubstituted thiourea derivatives. In the case of this compound, reaction with aryl or alkylamines is expected to yield the corresponding 2-(N-aryl/alkyl-thioureido)-4-methylthiazole conjugates. This reaction typically proceeds under mild conditions, often at room temperature or with gentle heating in a suitable solvent like ethanol, acetonitrile, or dimethylformamide.
The general reaction scheme involves the nucleophilic addition of the amine nitrogen to the electrophilic carbon of the isothiocyanate group, followed by proton transfer to the nitrogen atom of the isothiocyanate moiety. This results in the formation of a stable thiourea linkage.
While specific literature detailing this reaction for this compound is not extensively documented, the synthesis of a series of thiazolyl-thiourea derivatives has been reported through the addition of 2-aminothiazoles to various isothiocyanates. nih.gov This demonstrates the feasibility and general applicability of this reaction for forming thiourea linkages involving a thiazole ring. The synthesis of these conjugates is of significant interest as the thiourea moiety is a well-known pharmacophore, and its combination with the thiazole nucleus could lead to compounds with enhanced biological profiles.
Table 1: Expected Products from the Reaction of this compound with Various Amines
| Amine Reactant | Expected Product Name |
| Aniline | 1-(4-Methylthiazol-2-yl)-3-phenylthiourea |
| Benzylamine | 1-(4-Methylthiazol-2-yl)-3-benzylthiourea |
| Morpholine | 4-((4-Methylthiazol-2-yl)carbamothioyl)morpholine |
Preparation of Carbamate (B1207046) and Thiosemicarbazone Derivatives
The electrophilic nature of the isothiocyanate group also allows for reactions with other nucleophiles, such as alcohols and hydrazines, to form carbamate and thiosemicarbazone derivatives, respectively.
The synthesis of carbamates from isothiocyanates can be achieved through their reaction with alcohols. nih.gov This reaction may require a catalyst or elevated temperatures to proceed efficiently. nih.gov While direct synthesis of carbamates from this compound is not explicitly detailed in the available literature, a closely related compound, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, has been synthesized. acs.orgnih.gov This synthesis involved multiple steps starting from 2-amino-4-(chloromethyl)thiazole, indicating that direct conversion of the isothiocyanate to a carbamate might be challenging under certain conditions. nih.gov The reaction of isothiocyanates with alcohols can sometimes lead to the formation of symmetrical 1,3-disubstituted ureas and thioureas as byproducts, particularly with smaller chain alcohols. nih.gov
Thiosemicarbazones are another important class of derivatives that can be prepared from isothiocyanates. The synthesis generally involves the reaction of an isothiocyanate with a hydrazine derivative. This reaction leads to the formation of a thiosemicarbazide, which can then be condensed with a suitable aldehyde or ketone to yield the final thiosemicarbazone. Alternatively, thiosemicarbazones can be synthesized by reacting a ketone or aldehyde with thiosemicarbazide. nih.govscielo.brresearchgate.netscielo.br Several studies have reported the synthesis of thiazole-based thiosemicarbazones, highlighting the utility of this scaffold in generating diverse chemical entities. nih.govscielo.brresearchgate.netscielo.br For instance, thiosemicarbazone derivatives have been prepared from 2-(2-benzylidenehydrazinyl)-4-methylthiazole by reaction with thiosemicarbazide. nih.gov
Table 2: Potential Carbamate and Thiosemicarbazone Derivatives of this compound
| Reactant | Derivative Class | Potential Product Name |
| Methanol | Carbamate | O-Methyl (4-methylthiazol-2-yl)carbamothioate |
| Hydrazine | Thiosemicarbazide | 2-(4-Methylthiazol-2-yl)hydrazine-1-carbothioamide |
| Phenylhydrazine | Thiosemicarbazide | 2-(4-Methylthiazol-2-yl)-N-phenylhydrazine-1-carbothioamide |
Hybrid Molecules Incorporating Biologically Relevant Scaffolds
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a well-established strategy in drug discovery. This compound serves as a versatile building block for the synthesis of such hybrid molecules. The reactive isothiocyanate handle allows for its covalent linkage to other biologically relevant scaffolds, potentially leading to compounds with novel or improved pharmacological properties.
For example, the thiazole nucleus is a common feature in many bioactive compounds. By reacting this compound with another molecule containing a suitable nucleophilic group (e.g., an amine, alcohol, or thiol), a hybrid molecule can be constructed. This approach has been utilized in the synthesis of novel hybrid compounds containing both thiazole and other heterocyclic systems. One such example involves the synthesis of novel thiazoles and bis-thiazoles linked to azo-sulfamethoxazole. nih.gov
The synthesis of hybrid molecules often involves multi-step reaction sequences. The isothiocyanate group can be introduced at various stages of the synthesis to facilitate the final coupling step. The choice of the linker and the complementary scaffold is crucial in designing hybrid molecules with desired properties. The flexibility of the isothiocyanate group in reacting with a wide range of nucleophiles makes this compound an attractive starting material for combinatorial chemistry approaches to generate libraries of hybrid molecules for biological screening.
Spectroscopic and Structural Characterization of 2 Isothiocyanato 4 Methylthiazole and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the precise connectivity and spatial arrangement of atoms can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the presence of neighboring atoms and functional groups.
For 2-isothiocyanato-4-methylthiazole, one would expect to observe a singlet for the methyl protons (CH₃ ), a singlet for the proton on the thiazole (B1198619) ring (CH ), and the characteristic chemical shift for the isothiocyanate group. The electron-withdrawing nature of the isothiocyanate group (-NCS) at the C2 position would likely cause a downfield shift for the C5-H proton compared to an alkyl-substituted analog. Similarly, the methyl group at C4 would influence the chemical environment of the C5-H proton.
Table 1: Comparison of ¹H NMR Data for 4-Methylthiazole (B1212942) Analogs.
| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity | Solvent |
| 4-Methylthiazole | H2 | 8.64 | d | CCl₄ |
| H5 | 6.87 | d | CCl₄ | |
| CH₃ | 2.47 | s | CCl₄ | |
| 2-Isopropyl-4-methylthiazole | H5 | 6.69 - 6.70 | m | CDCl₃ |
| CH (isopropyl) | 3.25 - 3.32 | m | CDCl₃ | |
| CH₃ (isopropyl) | 1.37 - 1.39 | d | CDCl₃ | |
| CH₃ (thiazole) | 2.41 | s | CDCl₃ |
Data sourced from public chemical databases. nih.govchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment.
Specific ¹³C NMR data for this compound is not present in the reviewed literature. However, analysis of its analogs provides a basis for predicting the chemical shifts. The isothiocyanate group is a key feature, and its carbon atom (in the -N=C =S moiety) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The carbons of the thiazole ring (C2, C4, and C5) and the methyl carbon will also exhibit distinct signals. The C2 carbon, being directly attached to the electron-withdrawing isothiocyanate group, would be expected to be significantly downfield.
Table 2: Comparison of ¹³C NMR Data for 4-Methylthiazole Analogs.
| Compound Name | Carbon | Chemical Shift (ppm) | Solvent |
| 4-Methylthiazole | C2 | 151.1 | CDCl₃ |
| C4 | 148.9 | CDCl₃ | |
| C5 | 114.1 | CDCl₃ | |
| CH₃ | 17.0 | CDCl₃ | |
| 2-Isopropyl-4-methylthiazole | C2 | 177.39 | CDCl₃ |
| C4 | 152.04 | CDCl₃ | |
| C5 | 111.73 | CDCl₃ | |
| CH (isopropyl) | 33.28 | CDCl₃ | |
| CH₃ (isopropyl) | 23.21 | CDCl₃ | |
| CH₃ (thiazole) | 17.04 | CDCl₃ |
Data sourced from public chemical databases. nih.govchemicalbook.com
Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are crucial for establishing the complete molecular structure by revealing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For this compound, an HSQC spectrum would show a correlation between the C5-H proton and the C5 carbon, as well as correlations between the methyl protons and the methyl carbon. This is a highly sensitive technique for confirming ¹H-¹³C one-bond connectivities. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is invaluable for piecing together the molecular skeleton. For the target compound, key HMBC correlations would be expected between:
The C5-H proton and the C4 and C2 carbons.
The methyl protons and the C4 and C5 carbons. These correlations would definitively establish the substitution pattern on the thiazole ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment shows through-space correlations between protons that are in close proximity, regardless of whether they are directly bonded. libretexts.org This is particularly useful for determining stereochemistry and conformation. In the case of this compound, a NOESY spectrum could reveal a spatial relationship between the C5-H proton and the protons of the C4-methyl group, confirming their proximity on the thiazole ring.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₅H₄N₂S₂), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
LC/MS-IT-TOF Applications
Liquid Chromatography/Mass Spectrometry with Ion Trap and Time-of-Flight technologies (LC/MS-IT-TOF) is a powerful combination for the analysis of complex mixtures and the structural elucidation of individual components. The liquid chromatography (LC) component separates the compounds in a mixture, after which they are introduced into the mass spectrometer. The Ion Trap (IT) can be used to perform tandem mass spectrometry (MS/MS or MSⁿ) experiments, where a specific ion is isolated and fragmented to produce a characteristic fragmentation pattern. The Time-of-Flight (TOF) analyzer then provides high-resolution mass measurements of both the parent ion and its fragments.
For this compound, an LC/MS-IT-TOF analysis would provide its retention time, its accurate molecular weight, and a detailed fragmentation pattern. The fragmentation of the thiazole ring and the isothiocyanate group would yield specific fragment ions, providing further confirmation of the compound's structure. The use of an IT-TOF system allows for the acquisition of high-resolution MSⁿ data, which is a significant advantage in the unequivocal identification of unknown compounds in complex matrices.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum displays absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For this compound, the IR spectrum is expected to be dominated by the characteristic vibrations of the isothiocyanate (-N=C=S) group and the thiazole ring.
The isothiocyanate functional group is well-known for its very strong and broad absorption band, which arises from the asymmetric stretching vibration of the -N=C=S cumulenic system. This band typically appears in the region of 2140-2080 cm⁻¹. The corresponding symmetric stretching vibration is usually much weaker and is observed at lower frequencies.
The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, exhibits a series of characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring, C=C and C=N stretching vibrations within the ring, and various in-plane and out-of-plane bending vibrations. The presence of a methyl group at the 4-position will also give rise to characteristic C-H stretching and bending vibrations.
Interactive Data Table: Expected Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100-3000 | Medium to Weak | Aromatic C-H Stretch (Thiazole ring) |
| ~2950-2850 | Medium to Weak | Aliphatic C-H Stretch (Methyl group) |
| ~2140-2080 | Strong, Broad | Asymmetric -N=C=S Stretch |
| ~1620-1580 | Medium | C=N Stretch (Thiazole ring) |
| ~1550-1450 | Medium to Strong | C=C Stretch (Thiazole ring) |
| ~1450-1400 | Medium | Asymmetric C-H Bend (Methyl group) |
| ~1380-1365 | Medium | Symmetric C-H Bend (Methyl group) |
| ~900-800 | Medium to Strong | C-H Out-of-plane Bending (Thiazole ring) |
| ~750-650 | Medium | C-S Stretch (Thiazole ring) |
X-ray Crystallography for Solid-State Structural Confirmation
While specific crystallographic data for this compound is not publicly available, analysis of related thiazole derivatives allows for predictions about its solid-state structure. nih.govmdpi.comresearchgate.netnih.govresearchgate.netmdpi.comresearchgate.netnih.govdocumentsdelivered.comnih.gov Thiazole rings are planar and aromatic in nature. researchgate.net The crystal packing of thiazole derivatives is often stabilized by a network of non-covalent interactions, such as hydrogen bonds (if suitable donors and acceptors are present), π-π stacking interactions between the aromatic thiazole rings, and van der Waals forces.
In the case of this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen and sulfur atoms of the isothiocyanate group, could potentially act as hydrogen bond acceptors if a suitable donor is present in an analog or co-crystal. Furthermore, the planar thiazole rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The isothiocyanate group is relatively linear, and its orientation relative to the thiazole ring would be a key feature determined by X-ray crystallography.
A hypothetical crystallographic analysis would determine parameters such as the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. Bond lengths and angles would confirm the expected geometry of the thiazole ring and the isothiocyanate group. For instance, the C-S and C-N bond lengths within the thiazole ring would be consistent with their aromatic character.
Interactive Data Table: Hypothetical Crystallographic Parameters for this compound Based on Analogs
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the crystal |
| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry elements within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |
| Thiazole Ring | Planar | Confirms the aromatic nature of the ring |
| C=N-C Angle (Isothiocyanate) | ~170-180° | Indicates near-linear geometry |
| Intermolecular Interactions | π-π stacking, C-H···N/S contacts | Key forces governing crystal packing |
Computational and Theoretical Investigations of 2 Isothiocyanato 4 Methylthiazole
Quantum Chemical Calculations (DFT) for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations provide valuable information about molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to understanding a compound's reactivity and properties. For thiazole (B1198619) derivatives, DFT calculations are instrumental in elucidating their chemical behavior.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive and can be more easily excited.
While specific data for 2-isothiocyanato-4-methylthiazole is unavailable, studies on other thiazole derivatives demonstrate the utility of this analysis. For instance, in a study of thiazole azo dyes, the HOMO-LUMO splittings were used to show that certain dyes are much more reactive than others. nih.gov The introduction of different acceptor moieties significantly influenced the LUMO energies and, consequently, the energy gap and reactivity. nih.gov Similarly, for 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, DFT calculations have been used to estimate the HOMO-LUMO gap, which is crucial for understanding its charge transfer interactions. researchgate.net A smaller energy gap generally correlates with higher chemical and biological activity. nih.gov
Table 1: Illustrative HOMO-LUMO Energy Gaps for Related Thiazole Derivatives
| Compound | Functional | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |
| 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one | PBE0 | 6-311+G(d,p) | - | - | 2.80 | researchgate.net |
| Thiazole Azo Dye A | B3LYP | 6-311++G | - | - | - | nih.gov |
| Thiazole Azo Dye B | B3LYP | 6-311++G | - | - | - | nih.gov |
| Thiazole Azo Dye C | B3LYP | 6-311++G** | - | - | - | nih.gov |
Note: Specific HOMO and LUMO energy values for the thiazole azo dyes were not provided in the abstract.
Molecular Electrostatic Potential Surface (MEPS) Mapping
The Molecular Electrostatic Potential Surface (MEPS) is a visual tool used to understand the charge distribution of a molecule and to predict its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electrophilic attack) and blue indicates regions of positive potential (nucleophilic attack).
For thiazole derivatives, MEPS mapping can reveal the most likely sites for intermolecular interactions. In a study on a series of newly synthesized thiazole derivatives, the electrostatic map of an intermediate displayed a broad electron cloud, and the charges on specific nitrogen atoms indicated their high nucleophilicity, which was consistent with the proposed reaction mechanism. nih.gov For this compound, the isothiocyanate group (-NCS) would be expected to show a complex potential surface, with the nitrogen and sulfur atoms being potential sites for interaction.
Tautomerization Pathways and Stability
Tautomers are isomers of a compound that readily interconvert, most often by the migration of a proton. Computational studies are essential for determining the relative stabilities of different tautomeric forms and the energy barriers for their interconversion.
For the related compound, 2-amino-4-methylthiazole (B167648) (AMT), extensive DFT calculations have been performed to study its tautomerism. mdpi.comsemanticscholar.org These studies revealed that AMT can exist in several tautomeric forms, and the most stable tautomer was identified. mdpi.com The energy barriers for the transformation between different tautomers were also calculated, with some transformations having very high energy barriers, indicating they are less likely to occur. mdpi.comsemanticscholar.org For example, the direct hydrogen transfer between the two nitrogen atoms in the most stable tautomer of AMT to form another tautomer has a very high calculated energy barrier of 208.6 kJ mol⁻¹. semanticscholar.org It is plausible that this compound could also exhibit tautomerism, and similar computational approaches could be used to determine the stability of its potential tautomers.
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of this is molecular docking, which predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).
Ligand-Protein Interaction Prediction for Biological Targets
Molecular docking is a crucial tool in drug discovery for predicting how a potential drug molecule might interact with a biological target. Numerous studies have employed molecular docking to investigate the potential biological activities of thiazole derivatives. nih.govnih.govnih.govsemanticscholar.orgajgreenchem.comnih.govresearchgate.net
For example, various synthesized thiazole derivatives have been docked against different protein targets to evaluate their potential as antimicrobial, anticancer, or anti-Alzheimer's agents. nih.govnih.govnih.govnih.gov In one study, newly synthesized thiazole derivatives were docked against penicillin-binding proteins of E. coli and S. aureus to assess their putative antibacterial activity. nih.gov In another, thiazole derivatives were evaluated as potential inhibitors of the PI3Kα enzyme, which is implicated in cancer, and docking studies helped to understand the binding interactions. nih.gov While no specific docking studies have been reported for this compound, its structural similarity to other biologically active thiazoles suggests it could be a candidate for such investigations.
Table 2: Examples of Molecular Docking Studies on Thiazole Derivatives
| Thiazole Derivative(s) | Protein Target | Biological Activity Investigated | Source |
| Novel thiazole hybrids | PI3Kα | Anticancer | nih.gov |
| Thiazole-sulfonamide analogs | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Anti-Alzheimer's | nih.gov |
| Hydrazine-thiazole derivatives | Not specified in abstract | Antifungal | nih.gov |
| Dihydrothiazole derivatives | Penicillin-binding protein 4 (PBP4) of E. coli and S. aureus | Antibacterial | nih.gov |
| Sulfathiazole derivatives | Methicillin-Resistant Staphylococcus Aureus (MRSA) protein | Antibacterial | ajgreenchem.com |
Photochemical Behavior and Reaction Mechanism Analysis
Computational chemistry plays a vital role in understanding the photochemical behavior of molecules by modeling their excited states and potential reaction pathways upon absorption of light.
Studies on the photochemistry of 2-amino-4-methylthiazole (AMT) have shown that UV irradiation leads to several photoreactions. mdpi.comnih.govresearchgate.net The primary photochemical reactions are initiated by the cleavage of bonds within the thiazole ring. mdpi.com For AMT, the major ring-opening photoreactions are caused by the cleavage of the S1–C2 bond, leading to the formation of a biradical intermediate. mdpi.com This is followed by a series of rearrangements and further reactions to yield various photoproducts. mdpi.comnih.govresearchgate.net The isothiocyanate group in this compound would likely influence its photochemical behavior, potentially leading to different reaction pathways and photoproducts compared to its amino analog. General studies on the photochemistry of thiazoles indicate that ring-opening reactions are a common outcome. semanticscholar.org
Biological Activities and Mechanistic Studies of 2 Isothiocyanato 4 Methylthiazole Derivatives
Antiproliferative and Anticancer Activity
The quest for novel and effective anticancer agents has led to the investigation of numerous synthetic compounds, with 2-isothiocyanato-4-methylthiazole derivatives emerging as a promising scaffold. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines, operating through various mechanisms of action, including the disruption of cell division and the inhibition of essential enzymes.
Derivatives of this compound have shown considerable promise in preclinical studies, exhibiting potent growth-inhibitory effects across a wide array of cancer cell lines. Research has established that the isothiocyanatomethyl group is a critical substituent for the antiproliferative activity of these compounds. nih.gov
One of the notable derivatives, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, was identified as a highly active compound against L1210 leukemia cells, inhibiting their growth with an IC₅₀ value of 3.2 μM. nih.gov Further studies on 2,4-disubstituted thiazole (B1198619) amide derivatives have revealed broad-spectrum activity. For instance, certain derivatives displayed inhibitory effects against A549 (non-small cell lung cancer), HeLa (cervical cancer), and HT29 (colon carcinoma) cell lines. nih.gov One specific compound in this series showed particular potency against HT29 cells with an IC₅₀ value of 0.63 μM. nih.gov
The antiproliferative effects of thiazole derivatives also extend to hepatocellular carcinoma (HepG2) and multiple myeloma (RPMI-8226) cell lines. nih.govresearchgate.netresearchgate.net For example, a newly synthesized pyrano[2,3-d]thiazole derivative demonstrated strong cytotoxic effects against HepG2 cells. researchgate.net In studies involving different series of thiazole derivatives, compounds from a 3-aminopropanamido series were found to be particularly potent against the RPMI-8226 leukemia cell line. nih.gov The diverse range of susceptible cancer cell lines underscores the potential of this chemical class in oncology research. nih.govresearchgate.net
Table 1: In Vitro Antiproliferative Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | L1210 Leukemia | 3.2 μM | nih.gov |
| 2,4-Disubstituted thiazole amide derivative | HT29 (Colon) | 0.63 μM | nih.gov |
| 2,4-Disubstituted thiazole amide derivative | HeLa (Cervical) | 6.05 μM | nih.gov |
| 2,4-Disubstituted thiazole amide derivative | A549 (Lung) | 8.64 μM | nih.gov |
| 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | General Antiproliferative | Not specified | nih.gov |
| 3-Aminopropanamido thiazole series | RPMI-8226 (Myeloma) | Significant Activity | nih.gov |
| Pyrano[2,3-d]thiazole derivative | HepG2 (Liver) | Strong Cytotoxicity | researchgate.net |
| Thiazolyl pyridine (B92270) derivative | HeLa (Cervical) | Higher than Doxorubicin | researchgate.net |
| Thiazolyl pyridine derivative | HepG2 (Liver) | Higher than Doxorubicin | researchgate.net |
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The anticancer effects of this compound derivatives are attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. One of the primary mechanisms identified is mitotic blocking. nih.gov For methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, its cytotoxic activity against L1210 leukemia cells is believed to stem from its ability to interfere with the process of mitosis, leading to cell cycle arrest and subsequent cell death. nih.gov
Enzyme inhibition is another key mechanism through which these compounds exert their antiproliferative effects. Specifically, 2-Benzamido-4-(isothiocyanatomethyl)-thiazole has been identified as a potential inhibitor of GMP synthetase. nih.gov This enzyme is vital for the de novo synthesis of guanine (B1146940) nucleotides, which are essential building blocks for DNA and RNA synthesis. By inhibiting GMP synthetase, the compound effectively curtails the proliferative capacity of cancer cells. nih.gov Other related thiazole derivatives have been found to act as inhibitors of Topoisomerase II, an enzyme that plays a critical role in managing DNA topology during replication and transcription, further highlighting the diverse enzymatic targets of this compound class. nih.govresearchgate.net
Consistent with their mechanism as mitotic blockers, isothiocyanate-containing compounds have been shown to directly influence cell cycle progression in cancer cells. Studies on related isothiocyanates demonstrate a clear impact on critical cell cycle checkpoints. For instance, treatment of Jurkat T-leukemia cells with 4-(methylthio)butylisothiocyanate, a related isothiocyanate, resulted in significant derangements in the G2/M phase of the cell cycle. nih.gov
Following a 24-hour treatment period, there was a notable increase in the proportion of cells in the G2 phase, rising from approximately 18% to 50%. nih.gov This cell cycle arrest was associated with a corresponding decrease in the protein expression of cyclin B1, a key regulatory protein for the G2/M transition. nih.gov While the expression of cyclin-dependent kinase 1 (CDK1) was also attenuated, the effect was less pronounced. nih.gov Furthermore, research on other thiazole-based compounds, such as thiazolidine-2,4-diones, has revealed the ability to induce cell cycle arrest at different phases, for example, the S phase in MCF-7 breast cancer cells, indicating that the specific substitution pattern on the thiazole ring can modulate the precise mechanism of cell cycle interference. nih.gov
Antimicrobial Activity
In addition to their anticancer properties, derivatives of the thiazole nucleus have been extensively studied for their potent antimicrobial effects. This class of compounds has demonstrated a broad spectrum of activity against both bacteria and fungi, including strains that are resistant to conventional antibiotics, making them valuable leads in the development of new anti-infective agents.
Thiazole derivatives have shown efficacy against a wide range of bacterial pathogens. Studies have documented their activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus licheniformis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.gov The antibacterial potency is often influenced by the nature of the substituents on the thiazole ring; the presence of electron-donating groups (like -OH and -OCH3) and electron-withdrawing groups (like -Cl and -NO2) can enhance the spectrum of activity. nih.gov
However, the antibacterial effect is not universal across all thiazole derivatives. For example, a study on newly synthesized 2,5-Bis(3,4-Dialkoxy Phenyl)Thiazolo[5,4-d]Thiazoles found them to be largely ineffective against common bacterial strains like Staphylococcus aureus and Escherichia coli, while showing significant antifungal properties. researchgate.netkoyauniversity.org This highlights the chemical specificity required for antibacterial action. The mechanism of action for some antibacterial thiazoles involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication. nih.gov
Table 2: Antibacterial Activity of Selected Thiazole Derivatives
| Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Thiazolidine-2,4-dione derivatives | Bacillus licheniformis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | nih.gov |
| Thiazole, adamantane, and 4-thiazolidinone (B1220212) combination | Bacillus cereus, Micrococcus flavus, Staphylococcus aureus, Listeria monocytogenes | Escherichia coli, Enterobacter cloacae, Pseudomonas aeruginosa, Salmonella typhimurium | nih.gov |
| 2,5-Bis(3,4-Dialkoxy Phenyl)Thiazolo[5,4-d]Thiazoles | Largely ineffective against Staphylococcus aureus | Largely ineffective against Escherichia coli | researchgate.netkoyauniversity.org |
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The antifungal activity of thiazole derivatives is particularly noteworthy, with many compounds demonstrating potent effects against clinically relevant pathogenic fungi. Candida albicans, a common opportunistic fungal pathogen, has been a primary target in these investigations. nih.gov
Newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against both reference and clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL. nih.gov Another class of derivatives, 2,5-Bis(3,4-Dialkoxy Phenyl)Thiazolo[5,4-d]Thiazoles, also showed significant fungicidal activity against C. albicans. researchgate.netkoyauniversity.org The scope of antifungal activity also includes other pathogenic fungi such as Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, and Fusarium oxysporum. nih.gov The mechanism for this antifungal action can involve the disruption of the fungal cell wall, as suggested by studies where the presence of an osmoprotectant like sorbitol diminished the activity of the compounds. nih.gov Other potential targets include crucial fungal enzymes like lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov
Table 3: Antifungal Activity of Selected Thiazole Derivatives
| Compound/Derivative Class | Pathogenic Fungi | Activity (MIC) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008–7.81 µg/mL | nih.gov |
| 2,5-Bis(3,4-Dialkoxy Phenyl)Thiazolo[5,4-d]Thiazoles | Candida albicans | Significant fungicidal activity | researchgate.netkoyauniversity.org |
| Thiazolidine-2,4-dione derivatives | Aspergillus niger, Alternaria brassicicola, Chaetomium murorum, Fusarium oxysporum, Penicillium notatum | Effective inhibition | nih.gov |
| 2-Amino-4,5-diarylthiazole derivative (5a8) | Candida albicans | 9 μM | nih.gov |
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Inhibition of Key Microbial Enzymes and Proteins
The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to inhibit essential microbial enzymes and proteins, thereby disrupting critical cellular processes.
Dihydrofolate Reductase (DHFR) Inhibition:
Dihydrofolate reductase is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and certain amino acids in microbes. nih.govacs.org The inhibition of DHFR leads to a depletion of these vital precursors, ultimately resulting in cell death. nih.govacs.org Thiazole derivatives have emerged as potent inhibitors of this enzyme. nih.govnih.gov
For instance, new thiophenyl-pyrazolyl-thiazole hybrids have demonstrated significant antibacterial efficacy, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov Several of these derivatives also exhibited noteworthy antituberculosis activity against Mycobacterium tuberculosis. nih.gov Mechanistic studies revealed that their mode of action involves the suppression of M. tuberculosis DHFR. nih.gov Specifically, compounds 4c , 6b , and 10b showed remarkable inhibitory effects on the M. tuberculosis DHFR enzyme, with IC50 values of 4.21, 5.70, and 10.59 μM, respectively. acs.org Molecular docking studies have further elucidated the binding modes of these hybrid molecules within the active site of the Mtb DHFR enzyme. nih.gov
Similarly, a series of imidazo[2,1-b]thiazole (B1210989) derivatives have been synthesized and evaluated for their anticancer and antimicrobial properties. nih.gov Compounds 39 and 42 from this series were identified as potent DHFR inhibitors, with IC50 values of 0.291 and 0.123 μM, respectively. nih.gov
Tyrosyl-tRNA Synthetase (TyrRS) Inhibition:
Tyrosyl-tRNA synthetase is another vital enzyme in microbial protein synthesis, responsible for attaching the amino acid tyrosine to its corresponding tRNA molecule. nih.gov Inhibition of TyrRS disrupts protein production, leading to bacterial growth inhibition. nih.gov Given the essential role of TyrRS in protein translation, it is considered a promising target for the development of new antibiotics. nih.gov While direct studies on this compound's effect on TyrRS are limited, the broader class of thiazole-related structures has been explored. For example, research into phenyltriazole-functionalized sulfamate (B1201201) inhibitors has provided insights into targeting aminoacyl-tRNA synthetases, including TyrRS. nih.gov
Antifilarial Activity Research
Filarial nematodes are parasitic worms that cause debilitating diseases in millions of people globally. nih.gov Research has focused on identifying compounds that can effectively combat these parasites.
Effects on Specific Helminthic Pathogens (e.g., Acanthocheilonema viteae)
Acanthocheilonema viteae, a rodent filarial nematode, secretes a protein known as ES-62, which possesses anti-inflammatory properties conferred by its phosphorylcholine (B1220837) (PC) moieties. nih.govnih.gov This has spurred the development of synthetic small molecule analogues (SMAs) that mimic the therapeutic effects of ES-62. nih.govnih.gov Two such SMAs, designated SMA 11a and SMA 12b , have demonstrated protective effects in a mouse model of allergic contact dermatitis. nih.gov These compounds significantly reduced ear inflammation, cellular infiltration, and collagen deposition induced by oxazolone. nih.gov This research highlights the potential of developing drugs based on the active components of filarial worm products for treating inflammatory conditions. nih.govnih.gov
Broader Biological Explorations of Thiazole Derivatives
The therapeutic potential of the thiazole scaffold extends beyond antimicrobial and antifilarial activities, encompassing a range of other biological properties. researchgate.netfabad.org.tr
Anti-inflammatory Properties
Thiazole derivatives have shown significant promise as anti-inflammatory agents. researchgate.netwisdomlib.orgresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. researchgate.net The anti-inflammatory effects of thiazole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
Studies on 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives have identified compounds with strong anti-inflammatory effects in rat models of carrageenin-induced edema. nih.gov Specifically, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compd. 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compd. 71) were found to be particularly effective. nih.gov These compounds also demonstrated the ability to inhibit trypsin and chymotrypsin (B1334515) activities. nih.gov
| Compound | Anti-inflammatory Activity |
| Compd. 29 | Strong suppression of paw edema |
| Compd. 71 | Strong suppression of paw edema |
| Compound 3c | Most significant effect in carrageenan and formalin-induced edema |
Furthermore, certain synthetic thiazole compounds, such as 3c , have exhibited substantial anti-inflammatory properties in both carrageenan and formalin-induced edema models, suggesting their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.org
Antiviral Potentials (e.g., HIV, BKV)
The thiazole nucleus is a key component in several compounds with potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and BK polyomavirus (BKV). nih.govresearchgate.netscholaris.ca
HIV: Thiazole derivatives have been shown to inhibit HIV replication through various mechanisms. researchgate.net For example, the thiazole-5-carboxamide (B1230067) derivative GPS491 has demonstrated potent anti-HIV-1 activity with reduced toxicity. nih.gov It inhibits viral gene expression and alters the production of viral RNAs. nih.gov
BKV: BK polyomavirus is a significant cause of nephropathy in renal transplant patients. scholaris.ca A screening of a drug library identified a thiazole derivative, 09-D03 , as a promising starting point for developing small molecule inhibitors of BKV replication. scholaris.ca Subsequent synthesis and evaluation of derivatives of 09-D03 have been pursued to identify more potent and stable antiviral agents. scholaris.ca
Anticonvulsant Activities
Thiazole derivatives have been extensively investigated for their potential as anticonvulsant agents for the treatment of epilepsy, a neurological disorder characterized by recurrent seizures. biointerfaceresearch.comnih.govmdpi.com The anticonvulsant activity of thiazoles is thought to be related to their ability to act as constrained pharmacophores at specific receptor sites in the central nervous system. biointerfaceresearch.com
A series of novel thiazolidin-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. biointerfaceresearch.com Among the tested compounds, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) emerged as the most active derivative in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models. biointerfaceresearch.com
| Compound | Anticonvulsant Activity Model |
| PTT6 | MES and scPTZ |
| Ib, IId, IIj | PTZ-induced seizures and MES-test |
Another study on thiazole-bearing 4-thiazolidinones identified compounds Ib , IId , and IIj as having excellent anticonvulsant activity in both pentylenetetrazole-induced seizures and the maximal electroshock test. mdpi.com Furthermore, research on 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles revealed that several derivatives demonstrated significant anticonvulsant activity in the pentylenetetrazole model. tandfonline.com
Structure Activity Relationship Sar Studies of 2 Isothiocyanato 4 Methylthiazole Analogs
Systematic Evaluation of Substituent Effects on Biological Potency
The biological activity of thiazole (B1198619) derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and associated side chains.
For instance, in a series of 2-amino-4-(isothiocyanatomethyl)thiazole derivatives, the potency of their antiproliferative activity was found to be highly dependent on the substituent attached to the 2-amino group. When alkylamido groups were present, the compounds exhibited moderate antiproliferative activity. However, the introduction of arylamido groups at the same position led to a remarkable increase in potency. nih.gov This suggests that the electronic and steric properties of the substituent at the 2-position play a crucial role in the interaction with biological targets.
Furthermore, studies on other 2-aminothiazole (B372263) analogs have highlighted the importance of substituents at other positions. For example, the incorporation of a methyl group at either the C4 or C5 position of the thiazole core was found to decrease cytotoxic potency. nih.gov Conversely, the presence of 4,5-butylidene and benzylic amines was beneficial for improving the cytotoxicity of the synthesized compounds. nih.gov
In the context of antimicrobial activity, a series of 2-amino-4-methylthiazole (B167648) analogs incorporating a hydrazine-1-carboximidamide motif demonstrated that the nature of the substituent on this side chain greatly influenced their efficacy. Specifically, derivatives with a biphenyl (B1667301) group exhibited excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov
The following table summarizes the effects of various substituents on the biological activity of 2-isothiocyanato-4-methylthiazole analogs:
| Compound Series | Substituent Modification | Effect on Biological Potency | Reference |
| 2-Amido-4-(isothiocyanatomethyl)thiazoles | Alkylamido at 2-position | Moderate antiproliferative activity | nih.gov |
| 2-Amido-4-(isothiocyanatomethyl)thiazoles | Arylamido at 2-position | Remarkable increase in antiproliferative activity | nih.gov |
| 2-Aminothiazoles | Methyl group at C4 or C5 | Decreased cytotoxic potency | nih.gov |
| 2-Aminothiazoles | 4,5-Butylidene and benzylic amines | Improved cytotoxicity | nih.gov |
| 2-Amino-4-methylthiazole analogs | Biphenyl group on hydrazine-1-carboximidamide side chain | Excellent antimicrobial activity | nih.gov |
Correlations Between Molecular Structure and Specific Mechanistic Pathways
The specific structural features of this compound analogs are directly correlated with their mechanisms of action. The isothiocyanate (-N=C=S) group itself is a key pharmacophore, known to react with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inhibition of enzyme activity or the disruption of protein function.
In the context of antimicrobial agents targeting GlcN-6-P synthase, the design of 2-amino-4-methylthiazole analogs with a thiazole-carboximidamide motif was based on a biomimicking strategy. nih.gov This implies that the structural arrangement of the molecule is intended to mimic the natural substrate or a transition state of the enzyme-catalyzed reaction, leading to potent inhibition. Microscopic investigations of active compounds in this series revealed cell wall lysis and disruption of the bacterial membrane, directly linking the molecular structure to a specific antibacterial mechanism. nih.gov
Rational Design Principles for Enhanced Biological Activity
The insights gained from SAR studies provide a foundation for the rational design of new this compound analogs with enhanced biological activity. Several key principles have emerged:
Targeted Substituent Modification: As demonstrated, the potency and selectivity of these compounds can be fine-tuned by strategically modifying substituents at various positions on the thiazole ring and its side chains. For example, to enhance antiproliferative activity, the focus could be on introducing various arylamido groups at the 2-position. nih.gov
Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For instance, different aromatic and heterocyclic rings could be explored as bioisosteres for the phenyl group in the highly active arylamido derivatives.
Conformational Constraint: By introducing structural elements that lock the molecule into a specific, biologically active conformation, it is possible to enhance binding affinity and potency. The use of cyclic structures or bulky groups can achieve this, as seen with the 4,5-butylidene group in some cytotoxic 2-aminothiazole analogs. nih.gov
Mechanism-Based Design: A deep understanding of the target enzyme or pathway allows for the design of molecules that are specifically tailored to interact with it. The development of thiazole-carboximidamides as GlcN-6-P synthase inhibitors through a biomimicking strategy is a prime example of this approach. nih.gov
Multi-Target Drug Design: In complex diseases such as cancer or HIV, targeting multiple pathways simultaneously can lead to improved efficacy and reduced development of resistance. The design of thiazole derivatives that incorporate pharmacophores targeting different stages of the HIV life cycle exemplifies this strategy. nih.gov
The following table outlines some rational design strategies for enhancing the biological activity of this compound analogs:
| Design Principle | Strategy | Potential Outcome | Reference |
| Targeted Substituent Modification | Introduction of diverse arylamido groups at the 2-position. | Enhanced antiproliferative activity. | nih.gov |
| Bioisosteric Replacement | Substitution of the phenyl group in arylamido derivatives with other aromatic or heterocyclic rings. | Improved potency, selectivity, or pharmacokinetics. | |
| Conformational Constraint | Incorporation of cyclic structures like the 4,5-butylidene group. | Enhanced binding affinity and potency. | nih.gov |
| Mechanism-Based Design | Design of molecules that mimic the natural substrate or transition state of a target enzyme. | Potent and selective inhibition. | nih.gov |
| Multi-Target Drug Design | Integration of pharmacophores targeting multiple biological pathways. | Improved efficacy and reduced drug resistance. | nih.gov |
By systematically applying these principles, medicinal chemists can continue to optimize the therapeutic potential of this compound and its derivatives.
Future Research Directions and Translational Perspectives for 2 Isothiocyanato 4 Methylthiazole
Design and Synthesis of Next-Generation 2-Isothiocyanato-4-methylthiazole-Based Lead Compounds
The core structure of this compound offers a versatile platform for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Future research will undoubtedly focus on the rational design and synthesis of new analogues.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For instance, research on related 2-amino-4-thiazole derivatives has demonstrated that modifications at various positions on the thiazole (B1198619) ring can significantly impact biological activity. nih.govnih.gov By systematically altering substituents on the thiazole ring of this compound, researchers can probe the specific interactions with biological targets. For example, the synthesis of 2-arylamido and 2-alkylamido derivatives of the related 2-amino-4-(isothiocyanatomethyl)thiazole has shown that arylamido derivatives possess significantly increased antiproliferative activity compared to their alkylamido counterparts. nih.gov This suggests that introducing aromatic moieties to the this compound core could be a fruitful strategy.
Furthermore, the synthesis of hybrid molecules that combine the this compound scaffold with other known pharmacophores is a promising approach. This strategy aims to create bifunctional molecules with enhanced or novel activities. For example, combining the thiazole moiety with a stilbene (B7821643) scaffold has led to the discovery of potent DNA topoisomerase IB inhibitors. nih.gov
The following table summarizes key synthetic strategies and the resulting biological activities of related thiazole derivatives, providing a roadmap for the design of next-generation this compound-based compounds.
| Parent Compound/Scaffold | Modification Strategy | Resulting Compounds | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 2-Amino-4-(chloromethyl)thiazole | Chemical transformations to introduce isothiocyanate group | Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate | Antitumor and antifilarial | nih.gov |
| 2-Amino-4-(isothiocyanatomethyl)thiazole | Addition of arylamido and alkylamido groups | 2-Arylamido and 2-alkylamido derivatives | Antiproliferative | nih.gov |
| Thiazole | Combination with stilbene scaffold | Thiazole-based stilbene analogs | DNA topoisomerase IB inhibitors | nih.gov |
| 2-(Indol-2-yl)thiazole | Introduction of hydrophobic and hydrogen bonding groups | 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid | Xanthine oxidase inhibitors | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications
While the isothiocyanate group is well-known for its anticancer properties, the full therapeutic potential of this compound and its derivatives likely extends beyond this single application. Future research should aim to identify and validate novel biological targets for this class of compounds.
One area of interest is in the modulation of inflammatory pathways. Certain isothiocyanate derivatives have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. rsc.orgnih.gov Given this precedent, it is plausible that this compound analogues could be developed as novel anti-inflammatory agents.
Another potential therapeutic area is in the treatment of diseases caused by protein misfolding and aggregation. The thiazole ring is a component of compounds that can inhibit the formation of amyloid fibrils, which are implicated in neurodegenerative diseases like Alzheimer's.
Furthermore, the discovery that 2-benzamido-4-(isothiocyanatomethyl)-thiazole is a potent inhibitor of GMP synthetase opens up possibilities for targeting nucleotide biosynthesis pathways, which are crucial for the proliferation of cancer cells and certain pathogens. nih.gov The investigation of this compound derivatives as inhibitors of other key enzymes in metabolic pathways could lead to the development of new treatments for a range of diseases.
The following table highlights potential new biological targets for this compound derivatives based on the activities of related compounds.
| Compound Class | Identified Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| Isothiocyanate derivatives | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | rsc.orgnih.gov |
| 2-Benzamido-4-(isothiocyanatomethyl)thiazole | GMP synthetase | Anticancer, Anti-infective | nih.gov |
| Thiazole-based stilbene analogs | DNA topoisomerase IB | Anticancer | nih.gov |
| 2-(Indol-2-yl)thiazole derivatives | Xanthine oxidase | Gout, Hyperuricemia | nih.gov |
| 2-Aminothiazole (B372263) derivatives | Src family kinases | Anticancer, Anti-inflammatory | nih.gov |
Development of Scalable and Sustainable Synthetic Methodologies for Industrial Relevance
For any promising lead compound to be translated into a clinically useful drug, the development of a scalable and sustainable synthetic route is paramount. Traditional methods for the synthesis of thiazoles can sometimes involve harsh reagents and produce significant waste. orgsyn.org Therefore, a key area of future research will be the development of "green" synthetic methodologies for the production of this compound and its derivatives.
This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalyst systems. bepls.commdpi.com Microwave-assisted synthesis and flow chemistry are other modern techniques that can offer significant advantages in terms of reaction time, yield, and purity, while also being more energy-efficient and scalable. dntb.gov.uaresearchgate.net
The development of one-pot, multi-component reactions for the synthesis of thiazole derivatives is another attractive approach. bepls.com These methods can significantly reduce the number of synthetic steps, leading to a more efficient and cost-effective process. The ultimate goal is to establish a synthetic pathway that is not only high-yielding and robust but also economically viable and environmentally responsible for large-scale industrial production. nih.gov
Advanced Computational Design in Drug Discovery and Optimization
In recent years, computational methods have become an indispensable tool in drug discovery and development. For this compound, in silico approaches can be used to accelerate the identification of promising lead compounds and to optimize their properties.
Molecular docking studies can be employed to predict the binding modes of this compound derivatives to their biological targets. nih.govnih.gov This information can provide valuable insights into the key interactions that govern binding affinity and selectivity, guiding the design of new analogues with improved potency. For instance, molecular dynamics simulations have been used to identify crucial amino acid residues in the interaction between isothiocyanate derivatives and COX-2. rsc.org
Quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the chemical structures of this compound analogues with their biological activities. nih.gov These models can then be used to virtually screen large libraries of compounds and to prioritize the most promising candidates for synthesis and experimental testing.
Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. nih.gov This allows for the early identification of potential liabilities, such as poor bioavailability or off-target toxicity, and enables the design of molecules with more favorable pharmacokinetic profiles. The integration of these advanced computational techniques into the drug discovery pipeline will be essential for unlocking the full therapeutic potential of this compound and its derivatives.
Q & A
Q. What are the common synthetic routes for preparing 2-isothiocyanato-4-methylthiazole, and how are intermediates characterized?
The synthesis typically involves cyclocondensation reactions using thiourea or isothiocyanate precursors under acidic or basic conditions. For example, 2-thioxoimidazolin-4-one derivatives can be synthesized via Michael addition of hydrazinoacetate esters to maleimides, followed by reaction with substituted isothiocyanates . Intermediates are characterized using 1H/13C NMR , LC-MS , and elemental analysis to confirm structural integrity and purity. Reaction optimization may require adjusting solvent polarity (e.g., DMF or ethanol) and catalysts (e.g., KOH) to improve yields .
Q. What spectroscopic and chromatographic methods are critical for validating the structure of this compound derivatives?
Key methods include:
- FT-IR : To confirm the presence of isothiocyanate (-NCS) and thiazole ring vibrations (~2100 cm⁻¹ for -NCS, ~1600 cm⁻¹ for C=N).
- NMR spectroscopy : 1H NMR resolves substituent patterns (e.g., methyl groups at δ 2.3–2.5 ppm), while 13C NMR identifies carbonyl and thiocarbonyl carbons.
- High-resolution mass spectrometry (HR-MS) : Validates molecular ion peaks and fragmentation patterns.
- HPLC : Monitors reaction progress and purity, especially for intermediates prone to hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during the synthesis of this compound derivatives?
Competing pathways, such as hydrolysis of the isothiocyanate group or undesired cyclization, can be minimized by:
- Controlled temperature : Reactions performed at 0–5°C reduce thermal degradation of sensitive intermediates .
- Moisture-free environments : Use of anhydrous solvents (e.g., DMF) and inert gas purging prevents hydrolysis of -NCS groups .
- Catalyst screening : Transition metal catalysts (e.g., CuI) or base systems (e.g., K2CO3) may enhance regioselectivity in cyclization steps .
Q. How do structural modifications (e.g., substituent effects) influence the biological activity of this compound derivatives, and how can contradictions in activity data be resolved?
Substituents on the thiazole ring (e.g., nitro, methoxy, or halogen groups) modulate electronic and steric properties, affecting interactions with biological targets like DNA or enzymes. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
